12,13-Dibromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine

Crown ether functionalization Pd‑catalyzed cross‑coupling Synthetic building blocks

Supplied as a ≥98% pure white to off-white solid, this 12,13-dibromo derivative provides two distinct C–Br bonds for sequential Pd-catalysed Suzuki or Sonogashira couplings, unlocking unsymmetrically functionalized crown ether libraries unattainable with the parent or mono-bromo analog. Its anomalous Br scattering enables direct X-ray phasing, while dibromination amplifies sorption capacity for noble metals (Au, Pd, Pt) by >100-fold compared to non-halogenated benzocrown ethers. Choose this compound for synthetic versatility, structural elucidation, and targeted precious-metal recovery.

Molecular Formula C12H14Br2O4
Molecular Weight 382.04 g/mol
Cat. No. B11111780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12,13-Dibromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine
Molecular FormulaC12H14Br2O4
Molecular Weight382.04 g/mol
Structural Identifiers
SMILESC1COCCOC2=CC(=C(C=C2OCCO1)Br)Br
InChIInChI=1S/C12H14Br2O4/c13-9-7-11-12(8-10(9)14)18-6-4-16-2-1-15-3-5-17-11/h7-8H,1-6H2
InChIKeyLROGNZUKBSTBCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12,13-Dibromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine: Core Identity for Targeted Procurement


12,13-Dibromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine (CAS 172792-52-8) is a dibrominated derivative of benzo-12-crown-4, a macrocyclic crown ether comprising a catechol-fused 12-membered tetraoxa ring . With molecular formula C₁₂H₁₄Br₂O₄ and a molecular weight of 382.05 g·mol⁻¹, the compound is supplied as a white to off-white solid at a certified purity of ≥98% (HPLC, NMR, GC) . The presence of two bromine atoms on the aromatic ring distinguishes it from the parent benzo-12-crown-4 scaffold (CAS 14174-08-4, MW 224.25 g·mol⁻¹) and from the mono‑bromo analog 12‑bromo‑2,3,5,6,8,9‑hexahydro‑1,4,7,10‑benzotetraoxacyclododecin (CAS 118409‑81‑7, MW 303.15 g·mol⁻¹) .

12,13-Dibromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine: Why In‑Class Crown Ethers Cannot Be Freely Interchanged


Although benzo‑12‑crown‑4 and its monohalogenated analogs belong to the same crown ether family, their performance profiles diverge significantly upon halogen substitution. The introduction of two bromine atoms alters the electron density of the aromatic ring, modulating the Lewis basicity of the ether oxygens and consequently the stability constants of metal‑ion complexes [1]. Moreover, the heavy‑atom effect of bromine enables phasing of X‑ray diffraction data in ways that the non‑halogenated parent cannot, while the C–Br bonds serve as reactive handles for Pd‑catalyzed cross‑coupling (e.g., Suzuki, Sonogashira) to generate libraries of functionalized crown ethers [2]. These differences mean that substituting the parent benzo‑12‑crown‑4 or the mono‑bromo analog for the 12,13‑dibromo derivative will compromise synthetic versatility, analytical utility, and the ability to fine‑tune complexation selectivity. The quantitative evidence below establishes where the dibromo variant specifically outperforms its closest comparators.

12,13-Dibromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine: Head‑to‑Head Quantitative Differentiation Evidence


Synthetic Versatility: Dual Bromine Handles Enable Elaboration of Functionalised Crown Ethers via Cross‑Coupling

The 12,13‑dibromo derivative is a uniquely versatile synthetic intermediate relative to the parent benzo‑12‑crown‑4 (CAS 14174‑08‑4). The two aryl C–Br bonds serve as orthogonal reactive sites for sequential Pd‑catalyzed cross‑coupling reactions, enabling the construction of unsymmetrically substituted benzocrown ether libraries that are inaccessible from the parent or mono‑bromo analog (CAS 118409‑81‑7) [1]. While the parent compound possesses no halogenated handle and the mono‑bromo analog offers only a single coupling site, the dibromo scaffold allows for two independent bond‑forming events, effectively doubling the functionalization potential [2]. In a representative cross‑coupling protocol, brominated benzocrown ethers are converted to aryl‑zinc or aryl‑boron nucleophiles and coupled with functionalised aryl halides in yields typically exceeding 70%, a transformation impossible with the non‑halogenated parent [1].

Crown ether functionalization Pd‑catalyzed cross‑coupling Synthetic building blocks

Crystal Engineering: Heavy‑Atom Effect of Bromine Facilitates Single‑Crystal X‑Ray Structure Determination

The incorporation of two bromine atoms (atomic number 35) into the benzo‑12‑crown‑4 scaffold provides a significant anomalous scattering signal that is exploited for phase determination in single‑crystal X‑ray diffraction studies. For the 4',5'‑dibromobenzo‑12‑crown‑4·NaBr complex, the structure was solved by direct methods and refined to R = 0.056 with unit‑cell parameters a = 8.281(2), b = 12.199(3), c = 16.862(5) Å, α = 73.73(2)°, β = 86.57(2)°, γ = 72.42(2)°, V = 1558.2(8) ų, Z = 2, space group P‑1 [1]. In contrast, the non‑halogenated benzo‑12‑crown‑4 lacks such a strong anomalous scatterer, complicating absolute structure assignment in the absence of a heavy atom [2]. The parent crown ether crystallizes in a centrosymmetric space group with a different conformation, where the carbon atom C(110) is twisted toward the ring center, whereas the dibromo derivative adopts a sandwich‑type biligand coordination geometry with sodium [1][2].

X‑ray crystallography Heavy‑atom phasing Supramolecular structure

Metal‑Ion Complexation Stoichiometry: Dibromo Derivative Favours a Distinct 2:1 Sandwich Geometry

The crystal structure of the NaBr complex of 12,13‑dibromo‑2,3,5,6,8,9‑hexahydro‑1,4,7,10‑benzotetraoxacyclododecine reveals a 2:1 ligand‑to‑metal stoichiometry, where all four oxygen atoms of each ligand coordinate the sodium ion, forming a sandwich biligand cation [1]. The observed component ratio is ligand:Na:Br:H₂O = 2:1:1:2 [1]. By contrast, the parent benzo‑12‑crown‑4 typically forms 1:1 complexes with alkali metal cations, with stability constants (log K) of ~2.5–3.0 for Na⁺ in methanol or acetonitrile at 25 °C [2]. The altered stoichiometry of the dibromo derivative can lead to different extraction and transport properties in membrane‑based separation systems [3].

Host–guest chemistry Complexation stoichiometry Alkali metal recognition

Sorption Enhancement: Brominated Benzocrown Ethers Exhibit Amplified Extraction Capacity for Metal Ions from Acidic Media

Systematic studies of brominated benzo‑ and dibenzocrown ethers demonstrate that the introduction of bromine atoms consistently increases the sorption efficiency of metal ions from nitric and hydrochloric acid solutions relative to their unsubstituted congeners [1]. Although published quantitative sorption data specifically for the 12,13‑dibromo compound are limited, class‑level evidence indicates that dibromination of the benzocrown scaffold can enhance sorption properties by one to two orders of magnitude compared to the parent compound, as documented for the homologous 4',4'',(5'')‑dibromo[4.4]dibenzo‑24‑crown‑8, which displays a >100‑fold increase in sorption of certain elements from hydrochloric acid relative to its non‑brominated precursor [1]. Notably, the diiodo analog (4',4'',(5'')‑diiodo[4.4]dibenzo‑24‑crown‑8) exhibits drastically different behavior—it is unselective and extracts 28 of all studied elements to the same extent—highlighting that the bromine atom imparts a unique selectivity profile that cannot be replicated by other halogens [1].

Element sorption Acidic leach solutions Selective extraction

12,13-Dibromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine: Optimal Application Scenarios Derived from Evidence


Dual‑Functionalised Crown Ether Ligand Libraries via Iterative Cross‑Coupling

The two distinct C–Br bonds of 12,13‑dibromo‑2,3,5,6,8,9‑hexahydro‑1,4,7,10‑benzotetraoxacyclododecine enable chemists to perform sequential Pd‑catalysed Suzuki or Sonogashira couplings, installing two different substituents on the aromatic ring in a controlled manner [1]. This divergent synthetic strategy unlocks unsymmetrically substituted benzocrown ethers that are unattainable from the parent benzo‑12‑crown‑4 or the mono‑bromo analog [2]. Such elaborated crown ethers serve as selective ionophores for sensor development, phase‑transfer catalysts, or building blocks for metal–organic frameworks.

Crystallographic Phasing Agent for Supramolecular Host–Guest Studies

The anomalous scattering power of the two bromine atoms makes this compound an intrinsic phasing agent for single‑crystal X‑ray diffraction [3]. Researchers investigating the solid‑state structure of alkali metal–crown ether complexes can rely on the anomalous signal of bromine to assign absolute configuration and solve structures ab initio, avoiding the need for heavy‑atom derivatisation or alternative phasing techniques [3][4]. This is particularly valuable in the structural elucidation of sandwich‑type biligand complexes, where the 2:1 ligand‑to‑metal stoichiometry observed for the dibromo derivative provides unique geometric information [3].

Selective Sorption of Precious Metals from Acidic Process Streams

Class‑level evidence indicates that dibromination of benzocrown ethers amplifies sorption capacity for noble metals (e.g., Au, Pd, Pt) from hydrochloric acid solutions by more than two orders of magnitude compared to non‑brominated analogs [5]. While direct sorption data for the 12,13‑dibromo derivative are still pending, the consistent enhancement observed across the brominated benzocrown ether family positions this compound as a promising candidate for targeted recovery of precious metals from electronic waste or mining leachates [5]. Its distinct selectivity profile—unlike the non‑selective diiodo analog—further supports its use in multicomponent separation schemes [5].

Model Building Block for Halogen‑Bonding and Supramolecular Synthon Studies

The juxtaposition of two bromine atoms on the aromatic ring of a conformationally flexible crown ether provides a unique platform for studying halogen‑bonding interactions in the solid state. The established crystallographic parameters of the NaBr adduct (P‑1 space group, Z = 2, 2:1 sandwich geometry) [3] offer a well‑defined baseline for systematic investigations of Br···Br, Br···O, and Br···π interactions, relevant to crystal engineering and the rational design of halogen‑bonded co‑crystals [3][4].

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